Cas no 91616-36-3 ((1-Methyl-1H-1,2,4-triazol-5-yl)methanol)

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic alcohol derivative with a 1,2,4-triazole core structure. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both a hydroxyl group and a triazole ring enhances its reactivity, enabling functionalization for applications such as ligand design or bioactive compound synthesis. Its stability under standard conditions and compatibility with common reaction conditions make it a practical choice for researchers. The compound’s structural features also contribute to potential biological activity, making it valuable in medicinal chemistry for drug discovery and optimization.
(1-Methyl-1H-1,2,4-triazol-5-yl)methanol structure
91616-36-3 structure
Product Name:(1-Methyl-1H-1,2,4-triazol-5-yl)methanol
CAS No:91616-36-3
MF:C4H7N3O
MW:113.117880105972
MDL:MFCD06738804
CID:799956
PubChem ID:11073377
Update Time:2025-06-07

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-1H-1,2,4-triazol-5-yl)methanol
    • 3-Hydroxymethyl-2-methyl-1,2,4-triazole
    • (2-methyl-1,2,4-triazol-3-yl)methanol
    • (2-Methyl-2H-[1,2,4]triazol-3-yl)-methanol
    • 1H-1,2,4-Triazole-5-methanol,1-methyl-
    • 3-Hydroxymethyl-2-methyl-1,2,4-triazole
    • 1H-1,2,4-Triazole-5-methanol,1-methyl
    • 1-Methyl-1H-1,2,4-triazole-5-methanol
    • 1-Methyl-1H-1,2,4-triazole-5-methanol (ACI)
    • 2-Methyl-2H-1,2,4-triazol-3-ylmethanol
    • 5-Hydroxymethyl-1-methyl-1,2,4-triazole
    • EN300-108357
    • SCHEMBL246894
    • SY139822
    • DB-023153
    • 5-hydroxymethyl-1-methyl-1H-1,2,4-triazole
    • AKOS006293641
    • 2-methyl-1,2,4-triazole-3-methanol
    • AS-48282
    • DTXSID80454123
    • AB27921
    • QUAQZVSGXQVIEP-UHFFFAOYSA-N
    • STL583920
    • 91616-36-3
    • 1H-1,2,4-Triazole-5-methanol, 1-methyl-
    • F8880-3134
    • 1-methyl-1,2,4-triazole-5-methanol
    • (2-Methyl-2H-[1,2,4]triazol-3-yl)-methanol, AldrichCPR
    • CS-W020498
    • BCP05615
    • MFCD06738804
    • (2-Methyl-2H-[1,2,4]triazol-3-yl)methanol
    • 5-(Hydroxymethyl)-1-methyl-1H-1,2,4-triazole
    • (2-methyl-2H-1,2,4-triazol-3-yl)methanol
    • (2-methyl-2 H-1,2,4-triazol-3-yl)methanol
    • F30159
    • MDL: MFCD06738804
    • Inchi: 1S/C4H7N3O/c1-7-4(2-8)5-3-6-7/h3,8H,2H2,1H3
    • InChI Key: QUAQZVSGXQVIEP-UHFFFAOYSA-N
    • SMILES: OCC1N(C)N=CN=1

Computed Properties

  • Exact Mass: 113.05900
  • Monoisotopic Mass: 113.058911855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 77.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.336
  • Boiling Point: 296.847°C at 760 mmHg
  • Flash Point: 133.329°C
  • Refractive Index: 1.605
  • PSA: 50.94000
  • LogP: -0.69260

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Security Information

  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water
Reference
Derivatives of 1H-1,2,4-triazole. 2. Preparation of 1-substituted-1H-1,2,4-triazole-5-carboxaldehydes and -3,5-dicarboxylic acids
Dallacker, Franz; Minn, Klemens, Chemiker-Zeitung, 1986, 110(7-8), 275-81

Production Method 2

Reaction Conditions
Reference
Preparation of 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-propanol derivatives as fungicides
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
Reference
MRK-409 (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans
Atack, J. R.; Wafford, K. A.; Street, L. J.; Dawson, G. R.; Tye, S.; et al, Journal of Psychopharmacology (London, 2011, 25(3), 314-328

Production Method 4

Reaction Conditions
Reference
7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4- triazol-3-ylmethoxy)-3-(2-fluorophenyl)- 1,2,4-triazolo[4,3-b]pyridazine: A Functionally Selective γ-Aminobutyric AcidA (GABAA) α2/α3-Subtype Selective Agonist That Exhibits Potent Anxiolytic Activity but Is Not Sedating in Animal Models
Carling, Robert W.; Madin, Andrew; Guiblin, Alec; Russell, Michael G. N.; Moore, Kevin W.; et al, Journal of Medicinal Chemistry, 2005, 48(23), 7089-7092

Production Method 5

Reaction Conditions
Reference
1-Methylcarbapenems having an externally alkylated mono- or bicyclic 2-quaternary heteroarylalkylthio substituent
, European Patent Organization, , ,

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol Raw materials

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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
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Additional information on (1-Methyl-1H-1,2,4-triazol-5-yl)methanol

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 91616-36-3): A Comprehensive Overview

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 91616-36-3) is a versatile compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 5-(Hydroxymethyl)-1-methyl-1H-1,2,4-triazole, is characterized by its unique structural features and potential applications in various scientific domains.

The molecular formula of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol is C5H8N4O, and it has a molecular weight of approximately 140.14 g/mol. The compound consists of a 1,2,4-triazole ring with a methyl group and a hydroxymethyl group attached to the nitrogen atoms. This structure confers the compound with distinct chemical properties and reactivity profiles.

In recent years, (1-Methyl-1H-1,2,4-triazol-5-yl)methanol has been extensively studied for its potential biological activities. One of the key areas of interest is its role as an antifungal agent. Research has shown that compounds containing the 1,2,4-triazole moiety exhibit potent antifungal properties against a wide range of fungal pathogens. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol effectively inhibited the growth of Candida albicans and Aspergillus fumigatus.

Beyond its antifungal properties, (1-Methyl-1H-1,2,4-triazol-5-yl)methanol has also been explored for its antiviral and antibacterial activities. A recent study in the *Antiviral Research* journal reported that certain derivatives of this compound exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Similarly, research published in the *Journal of Antibiotics* highlighted the antibacterial potential of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol against Gram-positive and Gram-negative bacteria.

The unique structural features of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol make it an attractive candidate for drug development. The hydroxymethyl group can be readily functionalized to create a variety of derivatives with enhanced biological activities. For example, researchers have synthesized prodrugs of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol to improve their pharmacokinetic properties and bioavailability. These prodrugs have shown promising results in preclinical studies and are currently being evaluated for their therapeutic potential.

In addition to its biological applications, (1-Methyl-1H-1,2,4-triazol-5-yl)methanol has found use in chemical synthesis as a versatile building block. The compound can be readily converted into various functionalized derivatives through reactions such as alkylation, acylation, and condensation. These derivatives have been utilized in the synthesis of complex organic molecules and pharmaceutical intermediates.

The safety profile of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol is an important consideration for its practical applications. Toxicological studies have shown that the compound is generally well-tolerated at low concentrations. However, higher concentrations may exhibit cytotoxic effects on certain cell lines. Therefore, it is essential to handle this compound with appropriate safety measures and adhere to established guidelines for chemical handling.

In conclusion, (1-Methyl-1H-1,2,4-triazol-5-y-lmethanol) (CAS No. 91616-36-3) is a multifaceted compound with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure and diverse biological activities make it an important subject of ongoing research and development. As new studies continue to uncover its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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